Glyceryl tri(octanoate-d15)

Descripción general

Descripción

Glyceryl tri(octanoate-d15) is a useful research compound. Its molecular formula is C27H50O6 and its molecular weight is 516 g/mol. The purity is usually 95%.

BenchChem offers high-quality Glyceryl tri(octanoate-d15) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glyceryl tri(octanoate-d15) including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

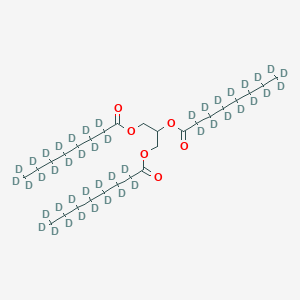

Glyceryl tri(octanoate-d15), also known as Tricaprilin-d15, is a deuterium-labeled derivative of Tricaprilin, a medium-chain triglyceride (MCT) composed of octanoic acid. This compound has garnered interest in various fields, particularly in pharmacology and metabolic studies due to its unique isotopic labeling. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : CHDO

- Molecular Weight : 515.96 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 508.0 ± 17.0 °C at 760 mmHg

- Flash Point : 209.3 ± 21.0 °C

These properties indicate that Glyceryl tri(octanoate-d15) is stable under typical laboratory conditions, making it suitable for various experimental applications.

Glyceryl tri(octanoate-d15) is primarily studied for its role in metabolic processes and potential therapeutic applications. As an MCT, it is rapidly absorbed and metabolized, providing a quick source of energy. The deuterium labeling enhances the tracking of metabolic pathways in vivo, allowing researchers to study the pharmacokinetics and dynamics of drug metabolism more effectively.

Applications in Research

- Alzheimer's Disease Studies : Glyceryl tri(octanoate-d15) has been utilized in studies targeting Alzheimer's disease due to its potential neuroprotective effects and ability to serve as an energy source for neurons when glucose metabolism is impaired .

- Anticonvulsant Properties : There is evidence suggesting that MCTs like Glyceryl tri(octanoate-d15) may exhibit anticonvulsant properties, which are beneficial in treating certain types of epilepsy .

- Metabolic Tracer : The compound serves as a tracer in metabolic studies due to the incorporation of deuterium, which allows for precise quantification of metabolic pathways involving lipids and fatty acids .

Study on Alzheimer’s Disease

A study by Kwok et al. (2018) investigated the effects of MCTs on patients with mild to moderate Alzheimer's disease. The results indicated that patients receiving MCTs showed improved cognitive function compared to those on standard diets, suggesting a potential therapeutic role for compounds like Glyceryl tri(octanoate-d15) .

Pharmacokinetic Analysis

Russak et al. (2019) explored the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals, noting that deuterated compounds often exhibit altered metabolic profiles compared to their non-deuterated counterparts. This study highlighted how Glyceryl tri(octanoate-d15) could be used to enhance drug delivery systems by modifying absorption rates and bioavailability .

Data Table

| Property | Value |

|---|---|

| Molecular Weight | 515.96 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 508.0 ± 17.0 °C |

| Flash Point | 209.3 ± 21.0 °C |

| Role | Anticonvulsant, Metabolite |

| Applications | Alzheimer's studies, Metabolic tracer |

Aplicaciones Científicas De Investigación

Introduction to Glyceryl tri(octanoate-d15)

Glyceryl tri(octanoate-d15), also known as Tricaprilin-d15, is a deuterated form of Tricaprylin, a triglyceride derived from octanoic acid. This compound has gained attention in scientific research due to its unique properties, particularly in pharmacokinetics and metabolic studies. Its chemical formula is , and it is characterized by the presence of deuterium, which enhances its utility in various analytical applications.

Pharmacokinetic Studies

Glyceryl tri(octanoate-d15) is utilized as a tracer in pharmacokinetic studies. The incorporation of stable isotopes like deuterium allows researchers to track the metabolism and distribution of drugs within biological systems. This is particularly valuable in understanding how modifications in molecular structure can affect drug behavior, including absorption, distribution, metabolism, and excretion (ADME) profiles .

Alzheimer's Disease Research

Research has indicated that Tricaprylin, the non-deuterated form of Glyceryl tri(octanoate-d15), is being studied for its potential benefits in treating mild to moderate Alzheimer's disease. The deuterated variant may offer insights into the metabolic pathways involved in the therapeutic effects observed with Tricaprylin, providing a clearer understanding of its efficacy and safety .

Drug Delivery Enhancement

Glyceryl tri(octanoate-d15) has been shown to enhance skin penetration for topical drug formulations. Studies demonstrate that glyceryl triesters can improve the bioavailability of various pharmaceuticals when used as carriers, making them effective vehicles for transdermal delivery systems . This property is crucial for developing effective treatments that require localized delivery without systemic exposure.

Toxicology and Safety Assessment

The safety profile of Glyceryl tri(octanoate-d15) has been evaluated through various toxicity studies. Research indicates minimal acute toxicity and no significant chronic effects when administered within recommended dosages. For instance, studies involving subcutaneous injections in animal models showed no significant irritation or adverse reactions, reinforcing its potential as a safe excipient in pharmaceutical formulations .

Mass Spectrometry Applications

The compound serves as an important standard in mass spectrometry due to its stable isotopic labeling. It aids in the quantification of biomolecules and can improve the accuracy of analytical techniques by providing reference points for isotopic ratios during mass spectrometric analysis . This application is particularly relevant in biomarker discovery and metabolic profiling.

Data Tables

Case Study 1: Pharmacokinetic Analysis

A study published in Ann Pharmacother examined the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals, revealing that such modifications could lead to significant alterations in drug behavior and efficacy profiles .

Case Study 2: Alzheimer's Therapeutic Research

Research conducted by Kwok et al., outlined in EBioMedicine, explored novel therapeutic targets for Alzheimer's disease, highlighting the role of fatty acid derivatives like Tricaprylin in modulating disease pathways and offering potential clinical benefits .

Propiedades

IUPAC Name |

2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPFTAMPNXLGLX-PMCKLPPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.